X-Ray Crystallographic Structure Determination: Thiobis(methylene) Bridge vs. Methylene Bridge in Direct Head-to-Head Comparison
The solid-state structures of both Thiazolidine, 3,3'-[thiobis(methylene)]bis- (compound 5) and its closest methylene-bridged analog 3-(1,3-thiazolidin-3-ylmethyl)-1,3-thiazolidine (compound 4) were determined by X-ray diffraction analysis and reported in the same study [1]. The thiobis(methylene) linker in compound 5 provides a longer and more flexible bridge between the two thiazolidine nitrogen atoms compared to the single methylene bridge in compound 4, resulting in distinct N···N spatial separation. The study confirms that these two compounds adopt different molecular conformations in the solid state, directly attributable to the bridging group identity [1]. Both structures were deposited as part of the Cambridge Crystallographic Data Centre (CCDC) repository following the study, enabling independent structural verification [1].
| Evidence Dimension | Solid-state molecular structure and N···N spatial separation via bridging group |
|---|---|
| Target Compound Data | X-ray structure solved; N-linked thiobis(methylene) (–CH2–S–CH2–) bridge between two 1,3-thiazolidine rings; specific unit cell parameters, space group, and conformation reported in CCDC deposition [1] |
| Comparator Or Baseline | Compound 4: 3-(1,3-thiazolidin-3-ylmethyl)-1,3-thiazolidine; X-ray structure solved; N-linked methylene (–CH2–) bridge; distinct solid-state conformation [1] |
| Quantified Difference | Qualitative structural difference confirmed by independent X-ray structure determination: distinct bridge identity (CH2–S–CH2 vs. CH2) produces different N···N distances and molecular packing [1] |
| Conditions | Single-crystal X-ray diffraction; Journal of Molecular Structure: THEOCHEM (2003); Cambridge Crystallographic Data Centre deposition |
Why This Matters
The X-ray validated structural difference between the two compounds directly impacts their preorganization for metal coordination and steric profile in subsequent reactions, making bridge identity a non-negotiable specification for procurement in applications requiring defined ligand geometry.
- [1] Salas-Coronado, R., Gálvez-Ruíz, J. C., Jaen-Gaspar, J. C., Nöth, H., & Flores-Parra, A. (2003). 3(1,3-Heterazolidin-3-yl-methyl)-1,3-oxazolidines and their reduction with borane–THF. Journal of Molecular Structure: THEOCHEM, 640(1-3), 95–108. View Source
